N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Triazolo-pyrimidine core: A 3-(4-methylbenzyl) substituent at position 3 of the triazole ring.
- Acetamide side chain: A thioether linkage (-S-) at position 7 of the pyrimidine ring, connected to an N-(3,4-dimethoxyphenyl)acetamide group.
- Molecular formula: Likely C₂₃H₂₄N₆O₃S (estimated based on analogs).
Triazolo-pyrimidines are often explored for kinase inhibition, anticancer, or antimicrobial activities. The 3,4-dimethoxyphenyl group may enhance solubility and binding interactions via hydrogen bonding or π-stacking, while the 4-methylbenzyl substituent balances lipophilicity and steric effects.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-14-4-6-15(7-5-14)11-28-21-20(26-27-28)22(24-13-23-21)32-12-19(29)25-16-8-9-17(30-2)18(10-16)31-3/h4-10,13H,11-12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFBYZHVROQMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A triazolo-pyrimidine core.
- A 3,4-dimethoxyphenyl group.
- A thioacetamide moiety.
The molecular formula is , and it has a molecular weight of approximately 462.52 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. For instance:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For example, derivatives with similar scaffolds inhibited tubulin polymerization more effectively than combretastatin A-4 (CA-4), with IC50 values around 83 nM against various cancer cell lines including A549 and HeLa cells .
The mechanism through which this compound exerts its biological effects involves:
- Cell Cycle Arrest : It has been observed that certain derivatives lead to G2/M phase arrest in cancer cells, promoting apoptosis through mitochondrial pathways .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole-containing compounds increase ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Case Studies
- HeLa Cells : In vitro studies demonstrated that the compound significantly inhibited HeLa cell growth with an IC50 value in the low micromolar range. The mechanism involved increased ROS levels and mitochondrial membrane potential decline .
- Zebrafish Embryo Model : In vivo assessments using zebrafish embryos showed significant inhibition of tumor growth when treated with triazolo-pyrimidine derivatives similar to this compound .
Synthesis
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the triazolo-pyrimidine core through cyclization reactions.
- Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution.
- Coupling with thioacetamide to achieve the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with two analogs from recent chemical databases ():
*Estimated based on structural analogs.
Analysis of Substituent Effects
Triazolo Ring Modifications
- Target (4-methylbenzyl) : The methyl group reduces steric hindrance compared to benzyl () while maintaining aromatic interactions.
- Ethyl () : Smaller alkyl group likely increases metabolic stability but reduces hydrophobic interactions.
- Benzyl () : Bulky substituent may hinder target binding but improve lipid solubility.
Acetamide Aryl Group
- 3,4-Dimethoxyphenyl (Target) : Methoxy groups enhance solubility and electronic effects, favoring interactions with polar residues in biological targets.
- 2-Ethoxyphenyl () : Ethoxy provides moderate hydrophobicity; ortho-substitution may sterically limit interactions.
Molecular Weight and Physicochemical Properties
Research Implications and Gaps
- Activity Prediction : The target’s dimethoxyphenyl group is favorable for kinase or receptor binding, but direct biological data are lacking.
- Need for Experimental Validation : Physical properties (e.g., solubility, logP) and pharmacological profiles remain uncharacterized in the evidence.
- Comparative Studies : Head-to-head evaluations with analogs are required to establish structure-activity relationships (SAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
